

"¹³C NMR spectrum of 2,4-Di-tert-butylcyclohexanone"

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Compound of Interest

Compound Name: 2,4-Di-tert-butylcyclohexanone

Cat. No.: B078126

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An In-depth Technical Guide to the ¹³C NMR Spectrum of **2,4-Di-tert-butylcyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **2,4-Di-tert-butylcyclohexanone**. Due to the limited availability of public experimental data for this specific compound, this document presents a predicted spectrum based on established ¹³C NMR principles and data from structurally related analogs. This guide is intended to serve as a comprehensive reference for the interpretation and prediction of the ¹³C NMR spectrum of **2,4-Di-tert-butylcyclohexanone** and similar substituted cyclohexanone systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2,4-Di-tert-butylcyclohexanone** is predicted to exhibit distinct signals for each of its 14 carbon atoms. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the steric effects of the two bulky tert-butyl groups. The molecule can exist as two diastereomers: cis and trans. The spatial arrangement of the tert-butyl groups in these isomers will lead to different chemical shifts for the carbons in the cyclohexanone ring. The predicted chemical shift ranges for the carbons in both isomers are summarized in the table below.

Carbon Atom	Predicted Chemical Shift (δ) ppm - cis-isomer	Predicted Chemical Shift (δ) ppm - trans-isomer	Multiplicity (Proton Decoupled)
C=O (C1)	210 - 215	210 - 215	s
C-2	50 - 55	52 - 57	d
C-3	25 - 30	28 - 33	t
C-4	45 - 50	47 - 52	d
C-5	25 - 30	28 - 33	t
C-6	40 - 45	42 - 47	t
C(CH ₃) ₃ at C-2	32 - 36	33 - 37	s
C(CH ₃) ₃ at C-2	27 - 30	28 - 31	q
C(CH ₃) ₃ at C-4	32 - 36	33 - 37	s
C(CH ₃) ₃ at C-4	27 - 30	28 - 31	q

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a substituted cyclohexanone like **2,4-Di-tert-butylcyclohexanone**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the **2,4-Di-tert-butylcyclohexanone** sample.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ^{13}C NMR experiment on a 400 MHz spectrometer:

- **Spectrometer Frequency:** 100 MHz for ^{13}C
- **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- **Acquisition Time (at):** 1-2 seconds.
- **Relaxation Delay (d1):** 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, 2 seconds is often sufficient.
- **Number of Scans (ns):** Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans is required compared to ^1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
- **Spectral Width (sw):** A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.
- **Temperature:** The experiment is typically run at room temperature (e.g., 298 K).

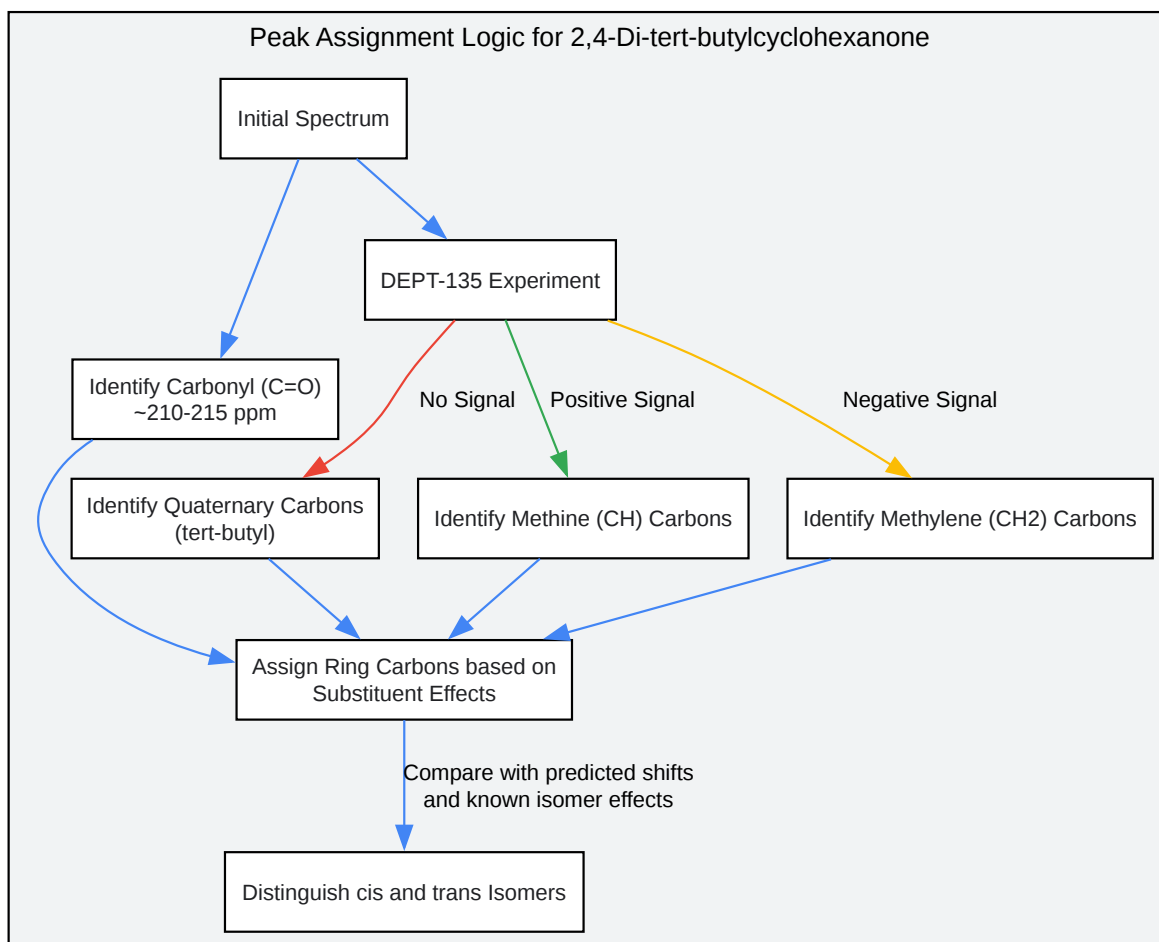
2.3. Data Processing

- **Fourier Transformation:** Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

- **Phasing:** Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline across the spectrum.
- **Referencing:** Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks.

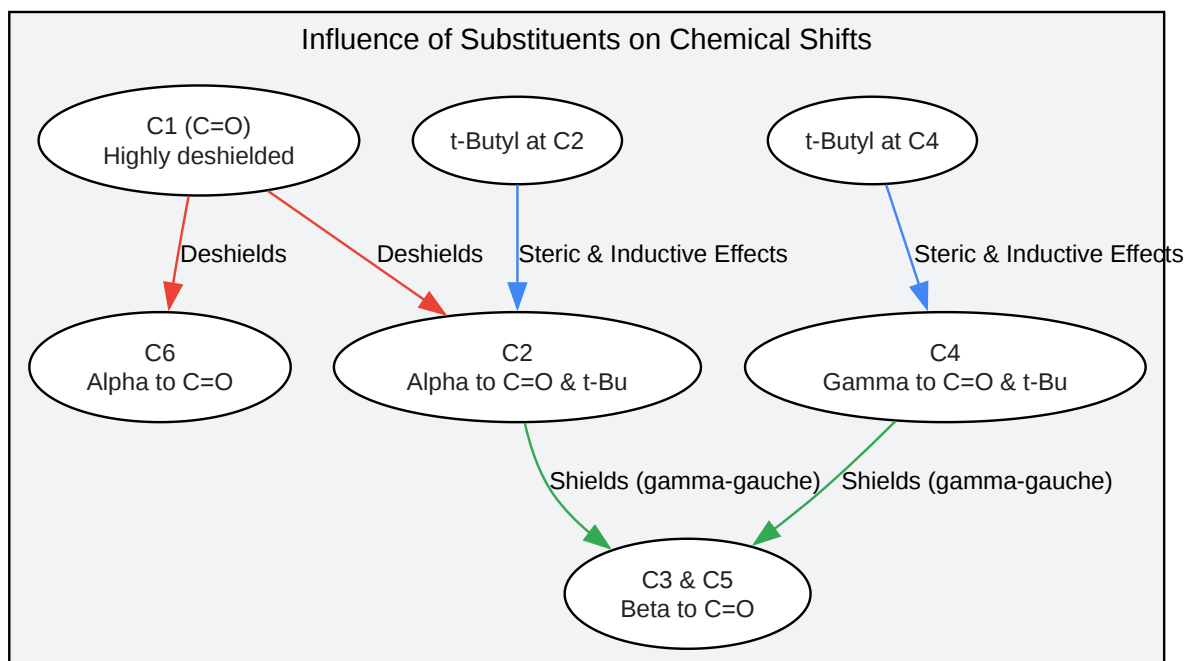
Visualization of Logical Relationships

The following diagrams illustrate the logical workflow for the assignment of the ^{13}C NMR signals of **2,4-Di-tert-butylcyclohexanone**.



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Caption: Logical workflow for the assignment of ^{13}C NMR signals.



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Caption: Factors influencing the ^{13}C chemical shifts in the cyclohexanone ring.

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